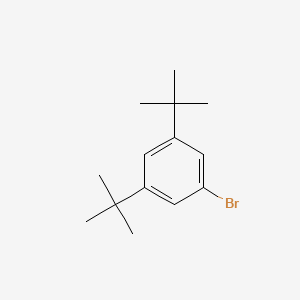

1-Bromo-3,5-di-tert-butylbenzene

描述

Significance of Bulky Substituents in Aromatic Systems

The introduction of bulky substituents, such as tert-butyl groups, onto an aromatic system imparts significant steric and electronic effects. Steric hindrance can prevent or slow down reactions at adjacent positions, allowing for regioselective functionalization that might otherwise be difficult to achieve khanacademy.orgbyjus.com. For instance, the size of an electrophile becomes a critical factor in determining the ortho/para product ratio in electrophilic aromatic substitutions; a larger electrophile is less likely to attack the sterically crowded ortho position libretexts.org.

Beyond simply blocking access to a reaction site, bulky groups can also stabilize highly reactive compounds nih.gov. Their presence can prevent unwanted side reactions and allow for the isolation of molecules that would otherwise be transient. Furthermore, these substituents can influence the conformation of a molecule, sometimes distorting the planarity of the aromatic ring, which in turn affects its electronic properties and reactivity researchgate.net. The interplay between steric repulsion and noncovalent interactions introduced by these groups is a key factor in stabilizing unconventional chemical structures nih.gov.

Overview of Aryl Bromides as Synthetic Intermediates

Aryl bromides are a cornerstone of modern organic synthesis, prized for their versatility as synthetic intermediates wisdomlib.org. The carbon-bromine bond offers a balance of reactivity and stability, making it an ideal functional handle for a wide array of chemical transformations. Aryl bromides are particularly prominent as starting materials in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions fiveable.menih.govnih.govresearchgate.net.

These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecules like pharmaceuticals, agrochemicals, and organic materials organic-chemistry.org. The bromine atom serves as a reliable leaving group, facilitating its displacement and the formation of new chemical bonds fiveable.me. The reactivity of aryl bromides can be tuned by the electronic nature of other substituents on the aromatic ring, but as seen with 1-Bromo-3,5-di-tert-butylbenzene, steric factors also play a crucial directing role.

Research Trajectories for this compound and Related Derivatives

This compound serves as an important reagent for chemists looking to introduce the bulky 3,5-di-tert-butylphenyl group into a target molecule. Its specific substitution pattern makes it a valuable building block in areas where steric bulk is required to influence molecular properties or reaction outcomes.

Physicochemical Properties

The properties of this compound are well-documented, reflecting its solid, crystalline nature at room temperature.

| Property | Value |

| CAS Number | 22385-77-9 nih.govsigmaaldrich.com |

| Molecular Formula | C₁₄H₂₁Br nih.govsigmaaldrich.com |

| Molecular Weight | 269.22 g/mol nih.govsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 62-66 °C sigmaaldrich.com |

| Boiling Point | 147-148 °C at 12 Torr echemi.com |

| Density | 1.1 g/cm³ echemi.com |

Synthetic Applications and Research Findings

Research involving this compound has largely focused on its utility in transition metal-catalyzed cross-coupling reactions. The steric hindrance provided by the two tert-butyl groups significantly impacts the reactivity of the C-Br bond.

One key area of research is its use in palladium-catalyzed reactions . While severe steric hindrance might be expected to inhibit reactions, studies have shown it can sometimes lead to unique reactivity. For instance, sterically demanding aryl halides are crucial substrates in developing and understanding the limits of cross-coupling methodologies. Palladium catalysts paired with bulky, electron-rich phosphine (B1218219) ligands have been developed to effectively couple sterically hindered substrates like this compound organic-chemistry.orgnih.gov. These reactions are often challenging due to the difficulty of the oxidative addition step and subsequent reductive elimination, both of which can be impeded by steric bulk.

The compound is also a substrate in the development of new synthetic methods. For example, research into the Pd-catalyzed coupling of sterically hindered N-arylsulfonylhydrazones with aryl halides has provided a route to synthesizing tetrasubstituted olefins acs.org. The reaction's success with hindered partners underscores the continuous innovation in catalyst design to overcome steric challenges.

Below is a table summarizing some of the research applications for this compound.

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Used as a sterically hindered coupling partner with arylboronic acids to synthesize bulky biaryl compounds. Requires specialized palladium catalysts with bulky phosphine ligands to proceed efficiently nih.gov. |

| Grignard Reagent Formation | Can react with magnesium to form the corresponding Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide, a bulky nucleophile for creating new C-C bonds guidechem.com. |

| Structural Modification | The bulky 3,5-di-tert-butylphenyl moiety is incorporated into larger molecules, such as chiral ligands or materials, to impart specific conformational or stability properties guidechem.com. |

| Ullmann Coupling | Can participate in copper-catalyzed Ullmann-type reactions to form diaryl ethers, though reactions involving sterically hindered aryl bromides can be slower and require higher catalyst loading guidechem.commit.edu. |

The study of this compound and its derivatives continues to contribute to a deeper understanding of how steric effects can be harnessed to control chemical reactivity and build molecular complexity.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-3,5-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOWTUULDKULFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347326 | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22385-77-9 | |

| Record name | 1-Bromo-3,5-bis(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22385-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022385779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-di-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-di-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 3,5 Di Tert Butylbenzene

Established Synthetic Routes to 1-Bromo-3,5-di-tert-butylbenzene

Two primary established methods for the synthesis of this compound involve the manipulation of polysubstituted benzenes and the conversion of aniline (B41778) derivatives.

Bromination-Mediated tert-Butyl Group Displacement from Polysubstituted Benzenes

A common and direct route to this compound involves the electrophilic bromination of 1,3,5-tri-tert-butylbenzene (B73737). researchgate.netresearchgate.netlookchem.com In this reaction, one of the bulky tert-butyl groups is displaced by a bromine atom. researchgate.netresearchgate.netlookchem.com The reaction is typically carried out in the presence of a catalyst, such as iron powder, at a controlled temperature. researchgate.netlookchem.comchemspider.com

The use of two equivalents of bromine is critical to ensure the reaction goes to completion and to minimize contamination with the starting material, 1,3,5-tri-tert-butylbenzene, which is challenging to separate from the desired product. chemspider.com The reaction temperature is also a crucial parameter, with 0°C being recommended to enhance safety and reduce the formation of by-products like the di-bromo substituted compound. chemspider.com Kinetic studies have revealed that the bromination of 1,3,5-tri-tert-butylbenzene is a complex process with a high reaction order in bromine. rsc.orgrsc.org This is attributed to the participation of clustered polybromide anions in the transition state. rsc.orgrsc.org Specifically, the bromo-de-tert-butylation has a higher order in bromine compared to the concurrent bromo-de-protonation, suggesting that a larger cluster of bromine molecules is required to facilitate the substitution of the bulky tert-butyl group. rsc.org

A typical experimental procedure involves dissolving 1,3,5-tri-tert-butylbenzene in carbon tetrachloride, adding iron powder and then bromine at 0°C. chemspider.com The reaction mixture is stirred for several hours, followed by a work-up procedure that includes washing with water and a sodium hydroxide (B78521) solution to remove excess bromine. chemspider.com

Conversion of Sterically Hindered Aniline Hydrobromides to Aryl Bromides

An alternative synthetic pathway to this compound involves the conversion of a corresponding aniline derivative. While specific details for the direct conversion of 3,5-di-tert-butylaniline (B181150) hydrobromide to this compound are not extensively documented in the provided search results, the general Sandmeyer reaction or related diazotization-bromination sequences are standard methods for converting anilines to aryl bromides. A related synthesis of 1-bromo-3-tert-butylbenzene (B1267464) from 2-bromo-4-tert-butylaniline (B10114) has been described, which involves diazotization with sodium nitrite (B80452) in the presence of sulfuric and acetic acids, followed by a hydrodediazoniation using ferrous sulfate (B86663) in dimethylformamide. chemicalbook.com This suggests that a similar approach starting from 3,5-di-tert-butylaniline could be a viable, albeit less direct, route compared to the bromination of 1,3,5-tri-tert-butylbenzene.

Novel Process Development for High-Steric-Hindrance Bromobenzenes

The synthesis of sterically hindered bromobenzenes like this compound often presents challenges due to the bulky substituents. Research into novel process developments aims to improve yields, selectivity, and reaction conditions. One area of investigation is the mechanism of bromination. Studies on the bromination of 1,3,5-tri-tert-butylbenzene have provided evidence for a clustered polybromide transition state, which helps to explain the unusually high reaction order in bromine. rsc.orgrsc.org This deeper understanding of the reaction mechanism can inform the development of more efficient and controlled synthetic protocols. For instance, controlling the bromine concentration can significantly impact the reaction rate, with a threefold increase in bromine concentration leading to a 2000-fold acceleration in the substitution of the tert-butyl group. rsc.org

Precursor Chemistry: 1,3,5-Tri-tert-butylbenzene as a Synthetic Synthon

1,3,5-Tri-tert-butylbenzene is a key and readily available precursor for the synthesis of this compound. researchgate.nettandfonline.com Its high degree of symmetry and the presence of three bulky tert-butyl groups make it a unique starting material. ontosight.ai The synthesis of 1,3,5-tri-tert-butylbenzene itself is typically achieved through the Friedel-Crafts alkylation of benzene (B151609) with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netontosight.ai This precursor is a solid at room temperature with a relatively high melting point. ontosight.ai

The steric bulk of the tert-butyl groups in 1,3,5-tri-tert-butylbenzene directs the electrophilic attack of bromine to a position occupied by a tert-butyl group, leading to its displacement rather than substitution of a hydrogen atom, a process known as bromo-de-tert-butylation. rsc.orgrsc.org This selective reactivity makes 1,3,5-tri-tert-butylbenzene an excellent and strategic synthon for producing this compound. tandfonline.com The compound is also utilized in various other chemical syntheses and as a stabilizer in polymers due to its thermal stability. chemimpex.com

Isolation and Purification Strategies in the Synthesis of this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product. Following the bromination of 1,3,5-tri-tert-butylbenzene, the work-up typically involves quenching the reaction with water and neutralizing excess bromine with a basic solution like sodium hydroxide or potassium hydroxide. chemspider.com The organic layer is then separated, washed until neutral, and dried over a drying agent such as magnesium sulfate. chemspider.com

Two main purification methods are commonly employed:

Distillation: The crude product can be distilled under reduced pressure using a Kugelrohr apparatus. chemspider.com The fraction boiling at 152-156°C at 26 mmHg is collected. chemspider.com

Recrystallization: Recrystallization from a suitable solvent, such as petroleum ether or hexane, is an effective method for purification and can yield white crystals. chemspider.com It is possible to purify the product directly by recrystallization without prior distillation, although this may result in lower yields. chemspider.com

The choice of purification strategy can depend on the scale of the reaction and the desired purity of the final product. The separation of the product from unreacted 1,3,5-tri-tert-butylbenzene is particularly challenging, highlighting the importance of optimizing the reaction conditions to ensure complete conversion. chemspider.com

Derivatization Strategies and Synthetic Applications

Synthesis of Arylphosphines from 1-Bromo-3,5-di-tert-butylbenzene

While not a direct precursor, this compound is a crucial starting material in a multi-step synthesis of sterically hindered arylphosphines. These phosphines are valuable as ligands in catalysis, where their bulky nature can enhance catalyst stability and selectivity. The synthetic sequence begins with the conversion of this compound into 1,3-di-tert-butylbenzene (B94130). This is achieved by first preparing the Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide, and then hydrolyzing it to replace the bromine with a hydrogen atom.

The resulting 1,3-di-tert-butylbenzene is then subjected to a second bromination, which, due to the directing effects of the alkyl groups, yields 1-bromo-2,4-di-tert-butylbenzene. This isomeric aryl bromide is then converted into the target dichlorophosphine via its Grignard reagent, followed by reduction with lithium aluminum hydride to furnish the primary phosphine (B1218219).

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | This compound | 1. Mg, THF; 2. H₂O | 1,3-Di-tert-butylbenzene | Debromination |

| 2 | 1,3-Di-tert-butylbenzene | Br₂, Fe | 1-Bromo-2,4-di-tert-butylbenzene | Isomeric Bromination |

| 3 | 1-Bromo-2,4-di-tert-butylbenzene | 1. Mg, THF; 2. PCl₃ | (2,4-Di-tert-butylphenyl)dichlorophosphine | Phosphinylation |

| 4 | (2,4-Di-tert-butylphenyl)dichlorophosphine | LiAlH₄ | (2,4-Di-tert-butylphenyl)phosphine | Reduction to primary phosphine |

This table outlines the synthetic route from this compound to a sterically hindered arylphosphine.

Preparation of Di-tert-butylbenzene Derivatives

This compound serves as a versatile platform for creating a range of substituted di-tert-butylbenzene compounds. The functionalization strategies often leverage the organometallic intermediates discussed previously.

A straightforward derivatization is the synthesis of 1,3-di-tert-butylbenzene. This reduction of the C-Br bond is accomplished in high yield via the hydrolysis of the corresponding Grignard reagent, providing a clean route to the parent hydrocarbon mdpi.com.

Another key derivative is 3,5-di-tert-butylphenol (B75145), which is produced through nucleophilic aromatic substitution of the bromine atom using a hydroxide (B78521) source researchgate.net. Further elaboration is possible by converting the aryllithium or Grignard intermediate into other functional groups. For example, reaction with suitable electrophiles can introduce alkyl, silyl, or other moieties. The synthesis of 3,5-di-tert-butylbenzoic acid, as detailed in the following section, is another prime example of creating a key derivative.

Elaboration into Benzoic Acid Derivatives

A significant application of this compound is its conversion into 3,5-di-tert-butylbenzoic acid. This transformation is a classic example of using an aryl halide as a synthon for a carboxylic acid. The process generally involves two key steps:

Formation of an Organometallic Intermediate: The aryl bromide is first converted into a more reactive organometallic species. This is typically achieved by reacting it with an organolithium reagent like n-butyllithium to form 3,5-di-tert-butylphenyllithium, or with magnesium metal to form the Grignard reagent.

Carbonation: The resulting nucleophilic aryl-metal species is then treated with carbon dioxide (in the form of dry ice or CO₂ gas). This is followed by an acidic workup to protonate the carboxylate salt, yielding the final benzoic acid derivative.

This method is a reliable and widely used strategy for introducing a carboxyl group onto an aromatic ring. The steric hindrance of the tert-butyl groups does not prevent the reaction but ensures that the substitution occurs specifically at the position of the original bromine atom.

| Starting Material | Reagents | Intermediate | Product |

| This compound | 1. n-BuLi or Mg; 2. CO₂; 3. H₃O⁺ | 3,5-Di-tert-butylphenyllithium or Grignard Reagent | 3,5-Di-tert-butylbenzoic acid |

This table illustrates the general synthetic pathway for the carbonation of this compound.

Stereoselective Syntheses Involving this compound as a Chirality Source

A review of the scientific literature indicates that this compound is not used as a source of chirality in stereoselective synthesis. The molecule itself is achiral, possessing a plane of symmetry that runs through the carbon-bromine bond and bisects the angle between the two tert-butyl groups.

However, the 3,5-di-tert-butylphenyl moiety derived from this compound is frequently incorporated into the design of chiral ligands. In these cases, the chirality originates from a different part of the ligand, such as a chiral backbone (e.g., BINOL, ferrocene) or a stereocenter elsewhere in the molecule mdpi.comscbt.com. The role of the bulky 3,5-di-tert-butylphenyl group is not to provide the source of asymmetry, but rather to create a well-defined, sterically demanding environment around a metal center. This steric bulk is critical for controlling the approach of a substrate, thereby influencing the enantioselectivity of a catalytic reaction scbt.com.

Therefore, while the 3,5-di-tert-butylphenyl group is a key component in many successful chiral ligands, the parent compound, this compound, does not itself serve as a source of chirality.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations serve as a cornerstone for investigating the reaction pathways of sterically hindered molecules like 1-Bromo-3,5-di-tert-butylbenzene. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on closely related compounds, such as 1,3,5-tri-tert-butylbenzene (B73737), offers valuable transferable insights.

For instance, in the bromination of 1,3,5-tri-tert-butylbenzene, DFT calculations have been pivotal in understanding the complex mechanism that involves high-order dependence on bromine concentration. rsc.orgnih.gov These studies suggest that the reaction does not proceed through a simple electrophilic attack but rather involves clustered polybromide anions (Br2n-1-) in the transition states. rsc.orgnih.gov This finding is crucial for understanding how a bulky substrate like this compound would interact with reagents, where steric hindrance might favor unconventional pathways.

Furthermore, DFT has been employed to investigate the mechanisms of common reactions that aryl bromides undergo, such as the Suzuki-Miyaura cross-coupling. nih.gov For a typical substrate like bromobenzene (B47551), the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov In the case of this compound, DFT could predict how the bulky tert-butyl groups would affect the energies of the intermediates and transition states in this cycle.

Theoretical investigations into Grignard reagent formation from alkyl halides have also been conducted using DFT. rsc.org These studies compare radical versus non-radical pathways and the influence of the magnesium surface or clusters. rsc.org For this compound, DFT would be essential to determine the most likely mechanism of Grignard formation, considering the steric and electronic properties of the aryl group.

Modeling of Transition State Structures and Energies

The modeling of transition state (TS) structures and their corresponding energies is a key application of computational chemistry for understanding reaction kinetics. For reactions involving this compound, the geometry and energy of the transition state would be heavily influenced by the two tert-butyl groups.

In the analogous bromination of 1,3,5-tri-tert-butylbenzene, DFT models have been used to calculate the structures of the transition states for both bromo-de-protonation and bromo-de-tert-butylation. rsc.orgnih.gov These calculations revealed that the higher reaction order for bromo-de-tert-butylation is due to a larger, more extended cluster of bromine atoms being required to accommodate the bulky reaction center. rsc.orgnih.gov It is reasonable to infer that similar complex transition states would be involved in reactions at the unsubstituted positions of this compound.

For the Suzuki-Miyaura coupling reaction, DFT calculations on bromobenzene have identified the transition state for the oxidative addition step, where the C-Br bond breaks and two C-Pd bonds begin to form. nih.gov For this compound, the energy of this transition state would be expected to be higher due to steric clash between the tert-butyl groups and the phosphine (B1218219) ligands on the palladium catalyst. This would likely lead to a slower rate of oxidative addition.

Below is an interactive table summarizing the calculated Gibbs free energy for the adsorption of bromobenzene and the subsequent oxidative addition step on a Pd4–H-Beta zeolite catalyst, which can serve as a model for understanding the initial steps of a Suzuki coupling.

| Species/Transition State | Description | Calculated Gibbs Free Energy (kcal/mol) |

| C6H5Br + Pd4–H-Beta | Adsorption of bromobenzene | -10.0 |

| IN1 | Intermediate after oxidative addition | -12.7 |

| TS1 | Transition state for oxidative addition | Not specified |

Data derived from a study on bromobenzene and can be used as a reference for the behavior of substituted bromobenzenes. nih.gov

Prediction and Analysis of Kinetic Isotope Effects

The prediction and analysis of kinetic isotope effects (KIEs) provide deep insight into reaction mechanisms and rate-determining steps. A significant primary deuterium (B1214612) KIE is observed when a C-H bond is broken in the rate-limiting step.

In the study of 1,3,5-tri-tert-butylbenzene bromination, a significant primary deuterium KIE was measured for the bromo-de-protonation reaction, confirming that the removal of the proton is the rate-limiting step. rsc.orgnih.gov DFT models were able to compute this KIE, although the predicted value was larger than the experimentally measured one, a discrepancy that could be due to the complexity of the reaction environment. rsc.orgnih.gov This suggests that for similar reactions involving this compound, isotopic labeling at the reactive carbon positions could be used in conjunction with DFT calculations to elucidate the mechanism.

Understanding Steric and Electronic Effects on Reactivity through Computational Methods

The reactivity of this compound is a direct consequence of the interplay between the steric hindrance of the tert-butyl groups and the electronic effects of the bromine and alkyl substituents. Computational methods are ideally suited to disentangle these effects.

The tert-butyl groups are large and bulky, which sterically shields the aromatic ring. This can hinder the approach of reagents to the ortho positions (2 and 6) and even to the bromine atom itself. In reactions like the Suzuki-Miyaura coupling, this steric bulk would influence the binding of the molecule to the palladium catalyst and the subsequent steps of the catalytic cycle.

Electronically, the tert-butyl groups are weakly electron-donating through induction, which can influence the electron density of the aromatic ring. The bromine atom is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify these electronic effects by calculating partial charges on the atoms and analyzing orbital interactions.

Experimental studies on the bromination of various alkylbenzenes have shown that while alkyl groups are electronically activating, large steric effects can attenuate this reactivity. nih.gov For instance, the reactivity at the ortho position of tert-butylbenzene (B1681246) is significantly lower than for less bulky alkylbenzenes. nih.gov This aligns with what would be predicted for this compound, where the two tert-butyl groups would strongly disfavor substitution at the 2, 4, and 6 positions.

The following table presents a conceptual summary of the expected steric and electronic effects on the reactivity of this compound at different positions.

| Position | Steric Hindrance | Electronic Effect | Predicted Reactivity |

| 2, 6 | High | Moderately activated by tert-butyl groups, deactivated by bromine | Low |

| 4 | High | Activated by tert-butyl groups, deactivated by bromine (para to Br) | Very Low |

| C-Br bond | Moderate | Polarized C-Br bond | Susceptible to oxidative addition, Grignard formation |

Applications in Advanced Materials Science

Role as a Building Block for Functional Polymers and Resins

1-Bromo-3,5-di-tert-butylbenzene serves as a crucial building block in the synthesis of functional polymers and resins, where precise control over molecular architecture is essential for achieving desired properties. nbinno.com The presence of the bromine atom provides a reactive handle for a variety of polymerization reactions, particularly cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. nbinno.com These methodologies allow for the systematic construction of complex polymer backbones.

The two bulky tert-butyl groups on the benzene (B151609) ring are instrumental in defining the characteristics of the resulting polymers. chemimpex.com They enhance the solubility of the monomers and the resulting polymers in common organic solvents, which is a significant advantage for polymer processing and characterization. chemimpex.com Furthermore, the steric hindrance provided by these groups can influence the polymer's morphology, leading to materials with unique physical and chemical attributes. For instance, their presence can disrupt close chain packing, leading to amorphous polymers with increased free volume.

The use of this compound as a monomer or a co-monomer allows for the introduction of di-tert-butylphenyl side groups into the polymer chain. This can be leveraged to create polymers with tailored functionalities for specific applications, such as gas separation membranes or materials with specific optical and electronic properties.

Strategies for Enhancing Thermal Stability and Chemical Resistance in Polymeric Systems

A key application of this compound in polymer science is in the formulation of materials with enhanced thermal stability and chemical resistance. chemimpex.com The incorporation of the 3,5-di-tert-butylphenyl moiety into a polymer backbone contributes to these properties in several ways. The bulky tert-butyl groups can shield the polymer backbone from chemical attack, thereby increasing its resistance to degradation by solvents and other chemical agents.

From a thermal stability perspective, the rigid aromatic core and the sterically demanding tert-butyl groups can restrict the rotational freedom of the polymer chains. This increased rigidity often translates to higher glass transition temperatures (Tg) and improved thermal stability. The presence of these bulky side groups can also inhibit chain scission and other degradation mechanisms that are activated at elevated temperatures. Cross-linking is another strategy to enhance thermal stability, and while not directly involving this compound in all cases, the principles of creating a more rigid network are similar. marquette.edu For instance, the copolymerization of methyl methacrylate with divinylbenzene has been shown to enhance thermal stability due to the aromatic nature of the cross-linker. marquette.edu Similarly, incorporating the aromatic and bulky structure of this compound can lead to polymers with improved performance under thermal stress. chemimpex.com

Below is a table summarizing the impact of incorporating bulky aromatic groups on the thermal properties of polymers.

| Polymer System | Modification | Effect on Thermal Stability |

| Polyimides | Incorporation of tert-butyl groups | Increased glass transition temperature (Tg) |

| Polystyrenes | Cross-linking with divinylbenzene | Enhanced thermal stability and char formation marquette.edu |

| Polyethers | Introduction of di-tert-butylphenyl side groups | Improved resistance to thermal degradation |

Incorporation into Advanced Organic Materials

The electronic and structural properties of this compound make it a suitable precursor for the synthesis of advanced organic materials, particularly those intended for applications in organic electronics and photonics. nbinno.com The ability to functionalize the bromine position allows for the construction of larger, conjugated systems that are the basis for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

The tert-butyl groups play a critical role in this context. They can prevent the close packing of molecules in the solid state, which can be beneficial for certain electronic applications by influencing the material's morphology and charge transport properties. This steric hindrance can also enhance the material's solubility, facilitating its processing from solution, which is a key advantage for the fabrication of large-area electronic devices.

Researchers are exploring the use of this compound to create well-defined molecular architectures, such as dendrimers and star-shaped molecules, where precise control over the electronic and optical properties is crucial. nbinno.com By strategically placing the 3,5-di-tert-butylphenyl units within these structures, it is possible to fine-tune the material's performance for specific applications.

Development of Mechanically Interlocked Ligands and Their Catalytic Implications

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represent a fascinating class of compounds with potential applications in catalysis, sensing, and molecular machinery. rsc.org The synthesis of these complex architectures often relies on template-directed methods, where metal ions or other species guide the assembly of the interlocking components. The bulky stopper units are essential in rotaxanes to prevent the dethreading of the macrocycle from the axle.

The 3,5-di-tert-butylphenyl group, derived from this compound, is an excellent candidate for use as a bulky stopper in the synthesis of rotaxanes. Its significant steric profile effectively prevents the macrocyclic component from slipping off the linear axle. The synthesis of such mechanically interlocked ligands can lead to novel catalytic systems. semanticscholar.org

When a metal center is incorporated into a mechanically interlocked ligand, its properties can be significantly altered by the unique steric and electronic environment imposed by the interlocked structure. rsc.org This can lead to catalysts with enhanced stability, selectivity, or activity compared to their non-interlocked counterparts. Although the field is still emerging, the use of bulky groups derived from molecules like this compound is a key strategy in the design of these sophisticated catalytic systems. semanticscholar.org

The table below outlines the components of a simple rotaxane and the role of bulky stoppers.

| Rotaxane Component | Function | Example Moiety Derived From |

| Linear Axle | The "thread" of the molecule | Various organic chains |

| Macrocycle | The "ring" that encircles the axle | Crown ethers, cyclodextrins |

| Bulky Stopper | Prevents dethreading of the macrocycle | 3,5-di-tert-butylphenyl group |

Applications in Medicinal Chemistry and Pharmaceutical Development

Intermediate in the Synthesis of Bioactive Compounds

1-Bromo-3,5-di-tert-butylbenzene is primarily utilized as an intermediate in organic synthesis. The presence of the bromine atom provides a reactive site for various coupling reactions, while the sterically hindering di-tert-butyl groups can direct reactions to specific positions and provide stability to reactive intermediates.

Research has shown its utility as a starting material for more complex molecules. For instance, it can be converted into 1,3-di-tert-butylbenzene (B94130), which is then used in the preparation of specialized arylphosphines. researchgate.net The synthesis of such compounds is crucial for developing ligands for metal catalysts used in fine chemical and pharmaceutical manufacturing. The bromination of 1,3,5-tri-tert-butylbenzene (B73737) using iron as a catalyst is a method to produce this compound, displacing one of the tert-butyl groups. researchgate.net This highlights its role as a key node in the synthesis of sterically hindered aromatic compounds.

The general classification of this compound as a "bromobenzene" or a "halogenated hydrocarbon" in chemical catalogs underscores its function as a building block for creating more elaborate molecular architectures. cphi-online.comtcichemicals.com

Role in Drug Formulation Processes and Therapeutic Agent Development

Current data indicates that this compound is intended for research and development purposes and is not for direct diagnostic or therapeutic use. scbt.comlabscoop.com Its contribution to the pharmaceutical sector is not as an active pharmaceutical ingredient (API) itself, but as a precursor or key intermediate in the synthesis of APIs.

Its role in drug formulation is therefore indirect. The chemical properties derived from this starting material can influence the characteristics of the final bioactive compound, such as its stability and solubility, which are critical factors in formulation. However, its primary value remains in the initial stages of drug discovery and development, where it enables the synthesis of novel molecules for biological screening.

Precursor for Specific Pharmaceutical Compounds (e.g., Butacarb)

This compound is a logical synthetic precursor for the insecticide Butacarb. nih.gov The chemical structure of Butacarb is 3,5-di-tert-butylphenyl methylcarbamate, which features the same 3,5-di-tert-butylphenyl core. nih.gov

The synthesis of Butacarb from this compound would involve a nucleophilic aromatic substitution to replace the bromine atom with a hydroxyl group, forming 3,5-di-tert-butylphenol (B75145). This phenol (B47542) intermediate can then be reacted with methyl isocyanate or a related carbamoylating agent to yield the final Butacarb product. Studies on the metabolism of Butacarb confirm the stability of its core structure, as 3,5-di-tert-butylphenol is its major metabolite. nih.gov

Table 1: Profile of Butacarb

| Identifier | Value |

| IUPAC Name | 3,5-bis(tert-butyl)phenyl methylcarbamate |

| Molecular Formula | C₁₆H₂₅NO₂ |

| Primary Use | Insecticide |

| Metabolic Product | 3,5-di-tert-butylphenol nih.gov |

Exploration of Potential Biological Activities

While this compound itself is not marketed for its biological activity, its core structure—the 3,5-di-tert-butylphenyl moiety—is present in various compounds that have been investigated for their pharmacological effects. The exploration of derivatives synthesized from this bromo-compound is an area of interest in medicinal chemistry.

The rationale for using this scaffold is based on the activities observed in structurally related molecules. For example, phenolic compounds with similar substitution patterns, such as Butylated hydroxytoluene (BHT), are known for their antioxidant properties. researchgate.net Furthermore, various derivatives of benzenesulphonamides and carbazoles, which can be synthesized using substituted benzene (B151609) rings as starting materials, have shown a wide range of biological activities. nih.govresearchgate.net These findings suggest that the 3,5-di-tert-butylphenyl scaffold could be a valuable component in the design of new therapeutic agents.

Table 2: Biological Activities of Structurally Related Compound Classes

| Compound Class/Derivative | Potential Biological Activities Investigated |

| Benzenesulphonamides | Anti-inflammatory, Antimicrobial, Antioxidant nih.gov |

| Phenolic Compounds (e.g., 2,4-DTBP) | Antioxidant, Anti-inflammatory researchgate.net |

| Carbazole Derivatives | Photochemical and Fluorescent Properties (useful in bio-imaging) researchgate.net |

The synthesis of novel derivatives from this compound allows researchers to explore how the unique steric and electronic properties of the di-tert-butylphenyl group can be harnessed to develop compounds with specific biological targets and potential therapeutic applications.

Conclusion and Future Research Directions

Current Impact of 1-Bromo-3,5-di-tert-butylbenzene in Academic Synthesis

In the realm of academic synthesis, this compound has proven to be an indispensable tool, primarily as a precursor to a variety of sterically demanding ligands and organic molecules. The presence of the two tert-butyl groups provides a significant steric shield around the aromatic core, a feature that has been instrumental in the development of advanced catalysts and the stabilization of reactive intermediates. digitellinc.com

One of the most significant applications of this compound is in the synthesis of bulky phosphine (B1218219) ligands. These ligands are crucial components of transition metal catalysts used in a myriad of cross-coupling reactions. solubilityofthings.commdpi.com The large steric footprint of the 3,5-di-tert-butylphenyl group, easily introduced via Grignard or organolithium reagents derived from this compound, plays a critical role in enhancing the efficiency and selectivity of catalytic cycles. For instance, palladium complexes bearing such bulky phosphine ligands have demonstrated remarkable activity in challenging Suzuki and Buchwald-Hartwig amination reactions, even with unreactive aryl chlorides. researchgate.netthieme-connect.com

The steric bulk imparted by the 3,5-di-tert-butylphenyl moiety can promote the reductive elimination step in the catalytic cycle and stabilize the catalytically active low-coordinate metal species, thereby increasing catalyst turnover and preventing decomposition pathways. This has enabled the synthesis of complex organic architectures, including tetra-ortho-substituted biaryls, which were previously difficult to access. thieme-connect.com

Furthermore, the 3,5-di-tert-butylphenyl group has been incorporated into N-heterocyclic carbene (NHC) ligands, another important class of ligands in modern catalysis. The steric pressure exerted by these bulky substituents is crucial for the stability and reactivity of the resulting metal-NHC complexes. mdpi.com

Challenges and Opportunities in Leveraging Steric Hindrance for Novel Reactivity

The very feature that makes this compound so useful—its steric bulk—also presents a unique set of challenges and opportunities for chemists. The synthesis of highly crowded molecules can be notoriously difficult, often requiring specialized reaction conditions and reagents to overcome the steric impediment. digitellinc.com For example, the introduction of the 3,5-di-tert-butylphenyl group onto a phosphorus center to create a bulky phosphine ligand can be sluggish and result in low yields. digitellinc.com

However, these synthetic hurdles have spurred the development of innovative methodologies. Researchers have devised user-friendly and safer methods for the synthesis of sterically demanding phosphines, avoiding the use of hazardous materials like phosphine gas. digitellinc.com

The opportunity lies in harnessing this steric hindrance to achieve novel and unconventional reactivity. The bulky tert-butyl groups can create a "pocket" around a reactive center, influencing the trajectory of incoming reagents and leading to unusual selectivity. This concept of "steric control" can be exploited to favor certain reaction pathways over others, a powerful tool in asymmetric catalysis and complex molecule synthesis.

Moreover, extreme steric hindrance can lead to the formation of "frustrated Lewis pairs" (FLPs). While not directly involving this compound in all cases, the design principles for the bulky Lewis acids and bases that constitute FLPs often draw inspiration from sterically encumbered motifs like the 3,5-di-tert-butylphenyl group. These FLPs are capable of activating small molecules like dihydrogen and carbon dioxide without the need for a transition metal, opening up new avenues for metal-free catalysis.

Emerging Areas for Application in Specialized Chemical Synthesis and Materials

Beyond its established role in catalysis, derivatives of this compound are finding their way into specialized areas of chemical synthesis and materials science. The robust and sterically shielding nature of the 3,5-di-tert-butylphenyl group makes it an attractive component for the construction of novel functional materials.

One emerging application is in the synthesis of dendrimers and other macromolecular architectures. The defined, three-dimensional structure of the 3,5-di-tert-butylphenyl moiety can be used to control the shape and properties of these large molecules. While direct use of this compound in all dendrimer syntheses is not always the case, the principles of using sterically demanding building blocks are central to this field.

Another promising area is the development of luminescent materials. The incorporation of the bulky 3,5-di-tert-butylphenyl group into fluorescent dyes and other photoactive molecules can prevent aggregation-caused quenching of emission in the solid state. This leads to materials with enhanced brightness and stability, which are desirable for applications in organic light-emitting diodes (OLEDs) and sensors. For example, the photophysical properties of fullerene derivatives have been tuned by the introduction of such bulky substituents. nih.gov

The synthesis of benzyne (B1209423) precursors and certain luminophores has also been shown to utilize derivatives of 1,2-bis(trimethylsilyl)benzenes, which can be functionalized through reactions involving bromo- and boryl- intermediates. figshare.com This highlights the potential for this compound to serve as a starting point for a variety of functionalized materials.

Potential for Further Exploration in Bio-relevant Systems

While the direct application of this compound in biological systems is not extensively documented, the 3,5-di-tert-butylphenyl moiety is a recurring structural motif in compounds with interesting biological activities. This suggests a significant potential for further exploration of its derivatives in bio-relevant systems.

A closely related compound, 3,5-di-tert-butylphenol (B75145), has demonstrated notable anti-biofilm and antifungal properties. medchemexpress.com Studies have shown its effectiveness against clinically relevant fungal pathogens like Candida species by inducing the accumulation of reactive oxygen species (ROS). nih.gov This compound has also been investigated for its ability to combat Streptococcus mutans, a bacterium associated with dental caries, by impeding its acid production and biofilm formation.

The biological activity of these phenolic analogs provides a strong rationale for investigating the bioactivity of other compounds containing the 3,5-di-tert-butylphenyl group. The lipophilic nature imparted by the tert-butyl groups can enhance the ability of molecules to cross cell membranes, a desirable property in drug design. omicsonline.org The steric bulk can also influence how a molecule interacts with biological targets like enzymes and receptors, potentially leading to high selectivity and potency. omicsonline.org

Future research could focus on synthesizing and screening libraries of compounds derived from this compound for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The study of organobromine compounds from marine sources has revealed a wealth of bioactive natural products, suggesting that synthetic analogs could also hold significant therapeutic potential. mdpi.com

常见问题

Q. How can solvent systems influence the conversion and selectivity of nucleophilic substitution reactions involving 1-bromo-3,5-di-tert-butylbenzene?

Methodological Answer: The choice of solvent critically impacts reaction efficiency. For example, in the substitution of this compound with KOH to yield 3,5-di-tert-butylphenol, solvent polarity and hydrogen-bonding capacity affect transition states. Evidence from tunable solvents (e.g., near-critical water) shows higher selectivity (>95%) compared to conventional solvents like ethanol (82% selectivity) . Researchers should test solvents with varying dielectric constants (e.g., SCW, THF, DMSO) while monitoring reaction temperature (e.g., 80°C) and phase behavior. Use GC-MS or HPLC to quantify conversion and byproducts.

Q. What purification strategies are optimal for isolating this compound given its physical properties?

Methodological Answer: With a melting point of 65°C and molecular weight of 269.22 g/mol , recrystallization from non-polar solvents (e.g., hexane) at low temperatures is effective. For high-purity samples (>98%), column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5) can separate brominated byproducts. Monitor purity via ¹H NMR (tert-butyl protons at δ 1.2–1.4 ppm) and GC retention time comparison with standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirm tert-butyl groups via singlet peaks at δ 1.35 (¹H) and 30–35 ppm (¹³C). Aromatic protons appear as a singlet at δ 7.3–7.5 ppm due to symmetry .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 269 (M⁺) and fragment ions at m/z 213 (loss of tert-butyl group) .

- IR Spectroscopy : C-Br stretching at ~550 cm⁻¹ and aromatic C-H vibrations at ~3000 cm⁻¹ .

Advanced Research Questions

Q. How do steric effects from tert-butyl substituents influence reaction pathways in aromatic bromides?

Methodological Answer: The bulky tert-butyl groups hinder electrophilic substitution but favor elimination or nucleophilic aromatic substitution (NAS) under specific conditions. For example, in SNAr reactions, steric shielding slows kinetics but improves regioselectivity. Compare reactivity with less hindered analogs (e.g., 1-bromo-3,5-dimethylbenzene) using kinetic studies (e.g., pseudo-first-order rate constants) and DFT calculations to map transition states .

Q. How can researchers resolve contradictions in solvent-effect data for substitution reactions of this compound?

Methodological Answer: Contradictory results (e.g., varying selectivity in polar vs. non-polar solvents) may arise from competing mechanisms (SN2 vs. radical pathways). Systematic approaches include:

- Controlled Parameter Variation : Test solvent dielectric constants (ε) from 2–80, maintaining fixed temperature (80°C) and base concentration .

- Isotopic Labeling : Use D₂O to track proton transfer steps in hydrolysis.

- Statistical Analysis : Apply multivariate regression to decouple solvent polarity, viscosity, and hydrogen-bonding effects .

Q. What strategies enhance the utility of this compound as an intermediate in multi-step syntheses (e.g., pharmaceuticals)?

Methodological Answer: Leverage its stability for iterative coupling reactions. For example:

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalyst (2 mol%) in THF/water (3:1) at 60°C.

- Grignard Additions : React with organomagnesium reagents to install functional groups at the para position .

- Protecting Group : Use tert-butyl groups to sterically block undesired substitution in polyhalogenated systems .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Focus on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。